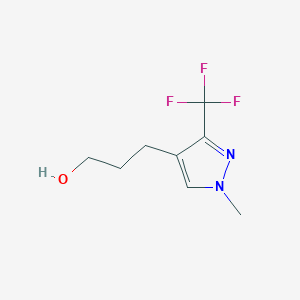

4-(3-Hydroxypropyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

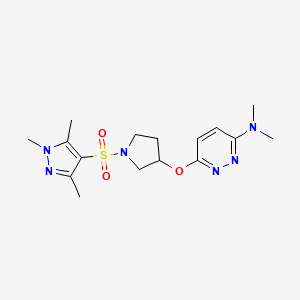

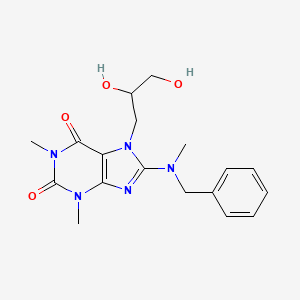

The compound “4-(3-Hydroxypropyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole” is a chemical compound that has been used in the synthesis of various other compounds . It is a derivative of 4-(3-hydroxypropyl)phenol .

Synthesis Analysis

The synthesis of this compound involves the reaction of 4-(3-hydroxypropyl)phenol with 1-(bromomethyl)-3-(trifluoromethyl)benzene . The reaction is carried out in an acetone solution under a nitrogen atmosphere . Anhydrous potassium carbonate is added to the reaction mixture, which is then stirred at 60°C for 15 minutes .Molecular Structure Analysis

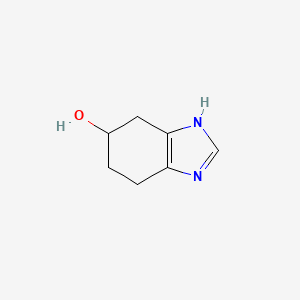

The molecular structure of this compound is characterized by IR, 1H NMR, 13C NMR, UV–Vis, mass spectroscopies, and elemental analysis . The compound contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The trifluoromethyl group (-CF3) is attached to one of the nitrogen atoms in the ring .Chemical Reactions Analysis

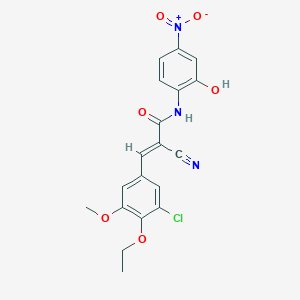

The compound has been used in the synthesis of peripherally tetra-substituted phthalocyanines . These phthalocyanines have been synthesized by reacting the compound with 4-nitrophthalonitrile . The resulting phthalocyanines have been characterized by various spectroscopic techniques .Wissenschaftliche Forschungsanwendungen

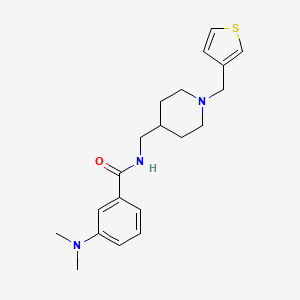

Suzuki–Miyaura Coupling

Suzuki–Miyaura (SM) coupling: is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It has found widespread application due to its mild reaction conditions and functional group tolerance. In SM coupling, boron reagents play a crucial role. Let’s explore this further:

Overview: SM coupling involves the combination of chemically distinct fragments using a metal catalyst. Palladium (Pd) mediates the oxidative addition of electrophilic organic groups, leading to the formation of new Pd–C bonds. Transmetalation, on the other hand, occurs with nucleophilic organic groups transferred from boron to palladium .

Spectroelectrochemical Properties

The compound’s spectroelectrochemical properties have been investigated. Specifically, metal-free and metallophthalocyanine derivatives containing 4-[3-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propoxy] groups were studied. These investigations provide insights into their redox behavior .

Biological Evaluation

While not directly related to the compound, it’s worth noting that SHP1 (a phosphatase) dephosphorylates various signaling components, including STAT3, ERK, and Akt. This contributes to decreased cancer cell proliferation and survival .

Safety and Hazards

The safety data sheet for a similar compound, phenylboronic acid, indicates that it is harmful if swallowed . It is recommended to avoid eating, drinking, or smoking when using this product, and to wash hands and face thoroughly after handling . If swallowed, it is advised to call a poison center or doctor .

Wirkmechanismus

Target of Action

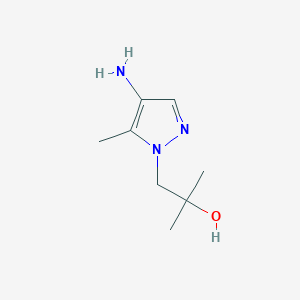

Compounds with similar structures have been used in the design of biologically active compounds, including those with antiviral and antitumor activities .

Mode of Action

It’s worth noting that compounds with similar structures have shown to interact with important amino acid residues . This interaction could potentially lead to changes in the function of the target proteins, thereby exerting their biological effects.

Biochemical Pathways

Compounds with similar structures have been involved in various biochemical pathways, including those related to the production of bulk chemicals .

Pharmacokinetics

The compound’s solubility in organic solvents could potentially influence its bioavailability .

Result of Action

Compounds with similar structures have been shown to have potential applications in various fields, including electrochemical technologies .

Action Environment

The compound’s action, efficacy, and stability could potentially be influenced by various environmental factors. For instance, its solubility in organic solvents could affect its distribution in the environment . Additionally, its stability could be influenced by factors such as temperature and pH.

Eigenschaften

IUPAC Name |

3-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3N2O/c1-13-5-6(3-2-4-14)7(12-13)8(9,10)11/h5,14H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIZBBZLPNLGBIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(F)(F)F)CCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Hydroxypropyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2,5-Dihydropyrrol-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2755672.png)

![[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]methanamine;hydrochloride](/img/structure/B2755680.png)

![3-Bromo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B2755691.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(3,5-difluorophenyl)amino]acetamide](/img/structure/B2755693.png)